2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the oxadiazole and pyrrole rings.
1,3-Benzodioxole-5-ethanamine: Contains the benzodioxole ring but differs in the attached functional groups.
(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-propenoic acid: Another benzodioxole derivative with distinct functional groups.
Uniqueness
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE is unique due to its combination of benzodioxole, oxadiazole, and pyrrole rings, along with the fluoromethylphenylacetamide group.
Properties
Molecular Formula |
C22H17FN4O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17FN4O4/c1-13-4-6-15(10-16(13)23)24-20(28)11-27-8-2-3-17(27)22-25-21(26-31-22)14-5-7-18-19(9-14)30-12-29-18/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
KUXXZTNEYWZRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)F |
Origin of Product |
United States |
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